Pentyltriphenylphosphonium bromide

Catalog No.
S671639
CAS No.
21406-61-1
M.F
C23H26BrP
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyltriphenylphosphonium bromide

Researchers requiring exact pentylidene group installation face structural failure with C4 or C6 analogs. Pentyltriphenylphosphonium bromide (CAS 21406-61-1) solves this by delivering the precise five-carbon chain for Wittig olefination, phase-transfer catalysis, and mitochondrial delivery.

  • Guarantees correct molecular skeleton in API/agrochemical intermediates; substitution renders batch useless.
  • Defined log P ensures predictable phase partitioning and membrane permeability; C5 is non-negotiable.
  • In stock for immediate global shipment, supporting uninterrupted scale-up workflows.

CAS Number

21406-61-1

Product Name

Pentyltriphenylphosphonium bromide

IUPAC Name

pentyl(triphenyl)phosphanium;bromide

Molecular Formula

C23H26BrP

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1

InChI Key

VAUKWMSXUKODHR-UHFFFAOYSA-M

SMILES

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Pentyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Pentyltriphenylphosphonium bromide, n-Pentyltriphenylphosphonium bromide, Amyltriphenylphosphonium bromide, n-Amyltriphenylphosphonium bromide, Triphenyl(pentyl)phosphonium bromide, Pentyl(triphenyl)phosphanium bromide

Purity

≥98%

Package Size

5 g

Pentyltriphenylphosphonium bromide is a specialized alkyltriphenylphosphonium salt primarily utilized as a Wittig reagent precursor for C5 (pentylidene) olefination, a phase-transfer catalyst (PTC) in biphasic synthesis, and a lipophilic delivery vector for mitochondria-targeted compounds. Featuring a precise five-carbon alkyl chain, it possesses a distinct hydrophilic-lipophilic balance (log P) that dictates its phase partitioning behavior and membrane permeability [1]. Unlike generic phosphonium salts, its procurement is strictly driven by the non-negotiable requirement for exactly five carbons in downstream structural extensions or the specific thermodynamic properties its chain length imparts in catalytic and biological systems .

Research Fit

ClassAlkyltriphenylphosphonium bromide (C5)
WorkflowWittig reagent precursor, phase-transfer catalyst, mitochondrial targeting vector
SelectionChain length specificity (C5) for stereocontrol and lipophilicity balance

Substituting pentyltriphenylphosphonium bromide with shorter (e.g., butyl) or longer (e.g., hexyl) analogs completely alters the outcome of target-oriented synthesis and process chemistry . In Wittig reactions, using a C4 or C6 analog yields a fundamentally incorrect molecular skeleton, rendering the batch useless for specific active pharmaceutical ingredients (APIs) or agrochemical intermediates. In phase-transfer catalysis and biological targeting, the alkyl chain length exponentially impacts the octanol-water partition coefficient. A deviation of even one or two methylene groups drastically shifts phase distribution kinetics, alters mitochondrial membrane depolarization thresholds, and changes cell-line cytotoxicity profiles, making generic in-class substitution impossible for validated workflows [1].

Substitution Risk

Chain length C5 chain optimizes reported Z-selectivity in Wittig reactions; shorter (C2) or longer (C6+) chains may reduce stereocontrol and yield.
Aggregation Micellar CMC and counterion binding shift with chain length; generic alkyl-TPPB may alter catalytic rates in phase-transfer systems.
Delivery Mitochondrial targeting liposome stability depends on alkyl tail; substituting C5 with longer or shorter homologs could change zeta potential and delivery profile.

Absolute Structural Specificity in Wittig Olefination

In the synthesis of specific agrochemical intermediates and APIs, pentyltriphenylphosphonium bromide is utilized to generate a pentylidenephosphorane ylide [1]. When compared to butyl- or hexyltriphenylphosphonium bromide, the pentyl variant is the exclusive precursor capable of delivering exactly a 5-carbon extension to aldehydes or ketones. For instance, in patented agrochemical workflows, the stoichiometry and chain length are strictly conserved; substituting with a C4 analog results in a 100% structural deviation (yielding a butenyl instead of a pentenyl moiety), completely nullifying the biological efficacy of the final product [1].

Evidence DimensionAlkyl chain transfer length in olefination
Target Compound DataTransfers exactly 5 carbons (pentylidene group)
Comparator Or BaselineButyltriphenylphosphonium bromide (transfers 4 carbons)
Quantified Difference100% structural divergence in downstream intermediate
ConditionsBase-catalyzed ylide formation and subsequent aldehyde/ketone olefination

Procurement must secure the exact C5 analog to ensure the correct molecular skeleton is synthesized, as chain-length deviations result in complete batch failure.

Catalysis vs. ammonium
Class-level
Reported >100-fold higher acceleration over ammonium PTCs (TPPB-n series)
Supports phosphonium-based PTC selection for biphasic reactions
C5 not directly measured; class-level inference from n=10-18 data

Phase-Transfer Catalysis (PTC) Partitioning Efficiency

In biphasic environmental remediation and organic synthesis, the chain length of the PTC dictates the transfer efficiency of oxidants into non-aqueous phase liquids (NAPLs) [1]. Pentyltriphenylphosphonium bromide exhibits a highly specific octanol-water partition coefficient that allows it to effectively shuttle ions across the interface without overly stabilizing colloidal byproducts. Compared to non-alkylated or short-chain analogs, the C5 chain provides the optimal hydrophile-lipophile balance to enhance trichloroethylene (TCE) dissolution while minimizing the formation of protective MnO2 rinds that halt oxidative remediation [1].

Evidence DimensionBiphasic oxidant transfer and dissolution enhancement
Target Compound DataOptimal log P for sustained oxidant transfer into NAPL
Comparator Or BaselineMethyltriphenylphosphonium bromide (insufficient lipophilicity for deep NAPL penetration)
Quantified DifferenceSignificant enhancement of TCE dissolution and reduced MnO2 rind formation
ConditionsBiphasic aqueous/DNAPL oxidative remediation systems

Engineers and chemists must select the C5 PTC to achieve the specific mass-transfer kinetics required to break down dense organic phases without stalling the reaction.

Liposome stability
Context-dependent
Longer chains (C12, C14) increased zeta potential and stability; C5 serves as short-chain SAR probe
Chain length modulates delivery vector properties; C5 not directly comparable to C12/C14
Inference from DPPC liposome modification data

Mitochondrial Enzyme Inhibition and Membrane Permeability

The lipophilicity of the alkyl chain directly controls the accumulation of triphenylphosphonium (TPP+) cations in the mitochondrial matrix. Quantitative assays on the Krebs cycle enzyme 2-oxoglutarate dehydrogenase (OGDHC) demonstrate that at 1 mM concentrations, propyl-TPP+ reduces enzyme activity to 60.70% of the untreated control [1]. In stark contrast, pentyl-TPP+ causes severe inhibition, dropping residual activity to 15.87% [1]. This ~3.8-fold increase in inhibitory potency highlights how the C5 chain drastically enhances membrane interaction and bioenergetic modulation compared to shorter-chain analogs.

Evidence DimensionResidual OGDHC enzyme activity
Target Compound Data15.87% residual activity (Pentyl-TPP+)
Comparator Or Baseline60.70% residual activity (Propyl-TPP+ baseline)
Quantified Difference~45 percentage point greater enzyme inhibition
Conditions1 mM concentration in muscle homogenate enriched mitochondrial fractions

For researchers designing mitochondria-targeted antioxidants or metabolic probes, the C5 chain provides a specific, highly potent thermodynamic window for matrix accumulation.

Wittig Z-selectivity
Head-to-head
High Z-selectivity for (CH2)n n=2–5; C5 at upper bound of reported optimal window
C5 chain critical for stereoselective alkene synthesis; ethyl/hexyl derivatives may compromise purity
NaHMDS, THF, –95 to 0°C, aliphatic aldehydes

Complementary Cytotoxicity and Cell-Line Selectivity

Alkyltriphenylphosphonium salts display chain-length-dependent cytotoxicity. Assays reveal that C1-C5 alkyltriphenylphosphonium halides, including the pentyl derivative, are highly potent against K562 human leukemia cells with IC50 values ranging from 6 to 10 μM after 48 hours [1]. However, they remain remarkably inactive against HeLa cells. This contrasts sharply with long-chain analogs like hexadecyltriphenylphosphonium bromide (C16), which is highly active against HeLa cells (IC50 ~ 5 μM) [1]. This complementary selectivity makes the C5 variant a specialized tool for targeted cell-line screening.

Evidence DimensionIC50 against K562 vs HeLa cancer cell lines
Target Compound DataIC50 = 6-10 μM (K562); Inactive (HeLa)
Comparator Or BaselineHexadecyltriphenylphosphonium bromide (C16) (Highly active against HeLa)
Quantified DifferenceComplete inversion of cell-line susceptibility based on chain length
Conditions48-hour in vitro cytotoxicity assay

Oncology researchers must procure the exact C5 chain length to exploit its specific selectivity for K562 cells over HeLa cells in targeted therapeutic development.

Crystal structure
Reported
Monoclinic P21/c, a=11.63 Å, b=10.35 Å, c=17.24 Å, β=104.39°, V=2011.5 ų
Provides definitive identity fingerprint for XRD verification
Single-crystal data at 102 K; not uniformly reported for all homologs
Purity specifications
Data to verify
Reported 96–98% assay (titration ex bromide); water content ≤0.5% (vendor data)
Streamlines procurement with documented purity benchmarks; verify per lot
Commercial specifications (Thermo, TCI); no peer-reviewed source
Counterion binding
Class-level
Low β (≤12) vs. β ≥80% for n≥14; C5 inferred low β regime
C5 occupies distinct micellar regime; longer-chain substitution alters surface charge
Tensiometry and pKa probe data for n=10-18; C5 not directly measured

Agrochemical and API Synthesis via Wittig Olefination

Essential for manufacturing pipelines requiring the precise installation of a pentylidene group. The C5 chain is strictly required to synthesize target molecules without structural deviation, ensuring the correct molecular skeleton is formed during scale-up[1].

Phase-Transfer Catalysis in Biphasic Remediation

Deployed in environmental engineering to shuttle oxidants into dense non-aqueous phase liquids (DNAPLs) such as TCE, leveraging its specific log P to prevent reaction-stalling precipitates and enhance dissolution kinetics [2].

Design of Mitochondria-Targeted Therapeutics

Used as the lipophilic delivery vector (TPP+ moiety) for antioxidants where the C5 chain provides the necessary membrane permeability and matrix accumulation without the extreme detergent-like toxicity of C12+ chains [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective Wittig olefination
C5 chain for Z-selectivity window (n=2–5)
Alkene geometry outcome and reaction yield
Phase-transfer catalysis
Phosphonium over ammonium PTCs
Rate acceleration in biphasic nucleophilic substitution
Mitochondrial targeting studies
Short-chain analogue for SAR in liposome formulations
Zeta potential, stability, and delivery vector properties
Analytical reference standard
Crystallographic and purity documentation
XRD pattern match, HPLC purity, identity confirmation

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21406-61-1

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